(E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a synthetic organic compound that features a furan ring, a methoxyphenyl group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide typically involves a multi-step process:
Formation of the furan ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using anisole and an appropriate alkyl halide.
Formation of the tetrahydropyran ring: The tetrahydropyran ring can be synthesized through an acid-catalyzed cyclization of a diol.
Coupling of the furan and tetrahydropyran moieties: The final step involves coupling the furan and tetrahydropyran moieties through an amide bond formation using an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
(E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of furan-containing molecules with biological targets.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, while the methoxyphenyl group can engage in hydrogen bonding or hydrophobic interactions. The tetrahydropyran moiety can provide additional steric and electronic effects, influencing the overall binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(furan-3-yl)-N-((4-phenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide
- (E)-3-(furan-3-yl)-N-((4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide
Uniqueness
(E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and modify its interaction with biological targets, potentially leading to improved efficacy and selectivity in medicinal applications.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-5-3-17(4-6-18)20(9-12-24-13-10-20)15-21-19(22)7-2-16-8-11-25-14-16/h2-8,11,14H,9-10,12-13,15H2,1H3,(H,21,22)/b7-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFJYWSMRVMZLU-FARCUNLSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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